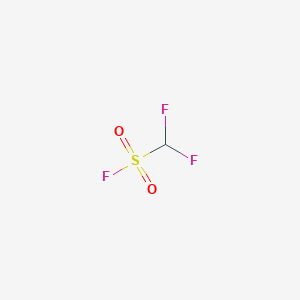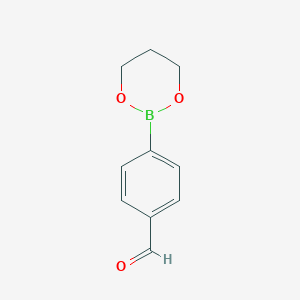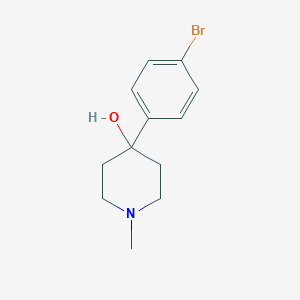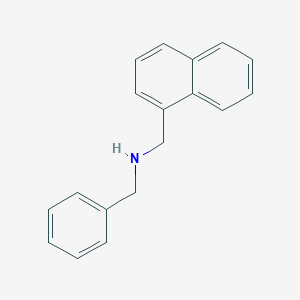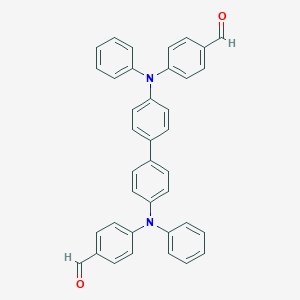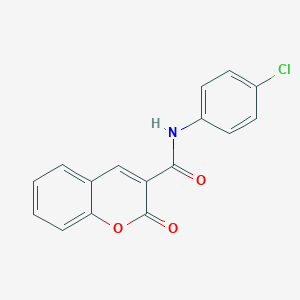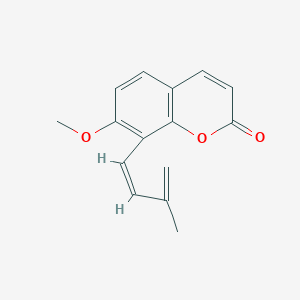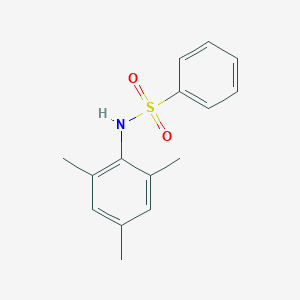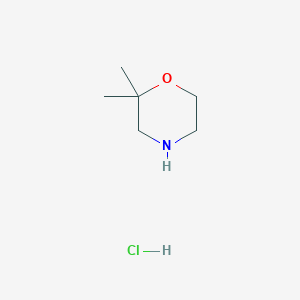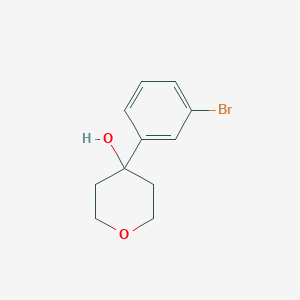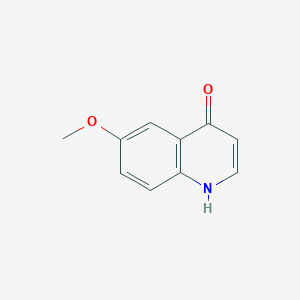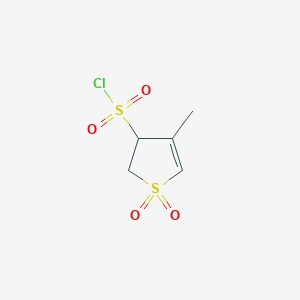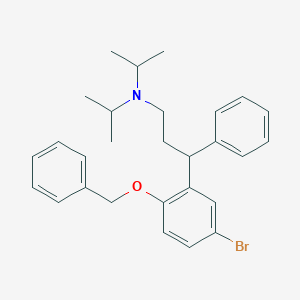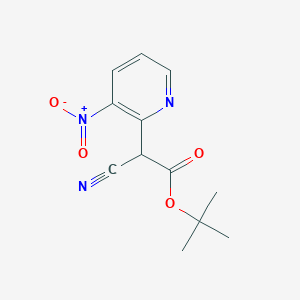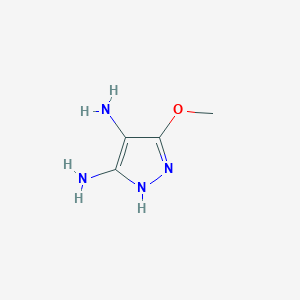
5-Methoxy-1H-pyrazole-3,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methoxy-1H-pyrazole-3,4-diamine, also known as MPD, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPD is a pyrazole derivative that is commonly used as a reagent in the synthesis of other compounds. In recent years, MPD has gained attention for its potential use as a tool in the study of biochemical and physiological processes.
Wirkmechanismus
The mechanism of action of 5-Methoxy-1H-pyrazole-3,4-diamine is not well understood, but it is believed to be related to its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, leading to changes in biochemical and physiological processes.
Biochemische Und Physiologische Effekte
5-Methoxy-1H-pyrazole-3,4-diamine has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. 5-Methoxy-1H-pyrazole-3,4-diamine has also been shown to have antioxidant properties, protecting cells from oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5-Methoxy-1H-pyrazole-3,4-diamine in lab experiments is its ability to form stable complexes with metal ions. This makes it a useful tool for studying the role of metal ions in biological processes. However, one limitation of using 5-Methoxy-1H-pyrazole-3,4-diamine is that it can be difficult to work with due to its low solubility in water.
Zukünftige Richtungen
There are many potential future directions for research involving 5-Methoxy-1H-pyrazole-3,4-diamine. One area of interest is the development of new methods for synthesizing 5-Methoxy-1H-pyrazole-3,4-diamine and its derivatives. Another area of interest is the use of 5-Methoxy-1H-pyrazole-3,4-diamine in the study of metal ion transport and homeostasis in cells. Additionally, 5-Methoxy-1H-pyrazole-3,4-diamine may have potential applications in the development of new drugs for the treatment of diseases such as Alzheimer's and Parkinson's.
Synthesemethoden
5-Methoxy-1H-pyrazole-3,4-diamine can be synthesized through a variety of methods, including the reaction of 5-methoxy-1H-pyrazole-3-carboxylic acid with ammonia or hydrazine. Another common method involves the reaction of 5-methoxy-1H-pyrazole-3-carboxylic acid with thionyl chloride followed by reaction with ammonia or hydrazine.
Wissenschaftliche Forschungsanwendungen
5-Methoxy-1H-pyrazole-3,4-diamine has been used extensively in scientific research due to its ability to form stable complexes with metal ions. These complexes have been used in a variety of applications, including catalysis, electrochemistry, and sensing. 5-Methoxy-1H-pyrazole-3,4-diamine has also been used as a reagent in the synthesis of other compounds, including pharmaceuticals.
Eigenschaften
CAS-Nummer |
199341-02-1 |
|---|---|
Produktname |
5-Methoxy-1H-pyrazole-3,4-diamine |
Molekularformel |
C4H8N4O |
Molekulargewicht |
128.13 g/mol |
IUPAC-Name |
3-methoxy-1H-pyrazole-4,5-diamine |
InChI |
InChI=1S/C4H8N4O/c1-9-4-2(5)3(6)7-8-4/h5H2,1H3,(H3,6,7,8) |
InChI-Schlüssel |
BJYPORGCZZEVCA-UHFFFAOYSA-N |
SMILES |
COC1=NNC(=C1N)N |
Kanonische SMILES |
COC1=NNC(=C1N)N |
Synonyme |
1H-Pyrazole-3,4-diamine,5-methoxy-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



